molecular formula C22H20BrFN2OS B3299861 3-(4-Bromophenyl)-1-(4-fluorobenzoyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 899933-01-8

3-(4-Bromophenyl)-1-(4-fluorobenzoyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Cat. No.: B3299861
CAS No.: 899933-01-8
M. Wt: 459.4 g/mol
InChI Key: DYAQDGBEBHUSKZ-UHFFFAOYSA-N
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Description

This compound belongs to the 1,4-diazaspiro[4.5]decene family, characterized by a spirocyclic framework that confers conformational rigidity and diverse chemical reactivity. Key structural features include:

  • Spiro ring system: A 1,4-diazaspiro[4.5]decene core, where the six-membered piperidine ring is fused to a five-membered dihydrothiazole ring via a spiro carbon .
  • Substituents: Position 1: A 4-fluorobenzoyl group, introducing electron-withdrawing fluorine and aromatic bulk. Position 8: A methyl group, modulating steric and electronic effects on the spiro system.
  • Functional groups: A thione (-C=S) at position 2, which may participate in hydrogen bonding or metal coordination.

Properties

IUPAC Name

[2-(4-bromophenyl)-8-methyl-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrFN2OS/c1-14-10-12-22(13-11-14)25-19(15-2-6-17(23)7-3-15)21(28)26(22)20(27)16-4-8-18(24)9-5-16/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYAQDGBEBHUSKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-Bromophenyl)-1-(4-fluorobenzoyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique spirocyclic structure with both bromine and fluorine substituents, which may contribute to its biological activity. The presence of the diazaspiro structure is significant as it often enhances the pharmacological properties of compounds.

Antipsychotic Properties

Research has indicated that similar diazaspiro compounds exhibit antipsychotic effects. For instance, studies on related compounds have shown that they can modulate neurotransmitter systems, particularly the serotonin and dopamine pathways, which are crucial in the treatment of psychotic disorders. The compound's structural features may allow it to interact with these pathways effectively .

The proposed mechanism of action for this class of compounds includes:

  • Receptor Binding : The compound may bind to serotonin 5-HT2 receptors and dopamine D2 receptors, altering their activity and leading to behavioral effects.
  • Neurotransmitter Modulation : By influencing neurotransmitter levels in the brain, these compounds can potentially reduce symptoms associated with psychosis and other mental health disorders .

Case Studies

  • Behavioral Studies : In animal models, compounds structurally similar to this compound showed a favorable separation between effective doses for antipsychotic activity and those causing neurological side effects, indicating a potentially safer profile for therapeutic use .
  • Binding Affinity Studies : Competitive binding assays have demonstrated that related compounds possess high affinity for serotonin receptors (Ki values in the nanomolar range), suggesting that modifications to the structure can enhance receptor selectivity and potency .

Data Table: Summary of Biological Activities

Activity Type Mechanism Reference
AntipsychoticModulation of serotonin/dopamine
Receptor BindingHigh affinity for 5-HT2 receptors
Behavioral EfficacyReduced side effects in animal models

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations

The table below highlights structural differences between the target compound and analogs from the evidence:

Compound Name / CAS No. R1 (Position 1) R3 (Position 3) Spiro Ring Size Molecular Formula Molecular Weight (g/mol) Key Features/Applications
Target Compound 4-Fluorobenzoyl 4-Bromophenyl 4.5 C21H18BrFN2OS 473.35* Enhanced lipophilicity (fluorine, bromine)
3-(2,4-Dichlorophenyl)-8-methyl-... [899912-53-9] None (1,4-diaza) 2,4-Dichlorophenyl 4.5 C15H15Cl2N2S 326.27 Simpler structure; halogenated aryl
1-(4-Chloro-3-nitrobenzoyl)-3-(2,4-dichlorophenyl)-... [899782-11-7] 4-Chloro-3-nitrobenzoyl 2,4-Dichlorophenyl 4.5 C22H18Cl3N3O3S 510.82 Nitro group enhances reactivity
3-(3-Methylphenyl)-... [1325305-60-9] None 3-Methylphenyl 4.6 C16H20N2S 272.41 Larger spiro ring (4.6); methyl substituent

*Calculated based on isotopic masses.

Substituent Effects

  • Electron-withdrawing groups (EWGs): The 4-fluorobenzoyl group in the target compound increases electrophilicity compared to non-acylated analogs (e.g., CAS 899912-53-9).
  • Halogenation : Bromine (target compound) vs. chlorine (CAS 899912-53-9, 899782-11-7) affects molecular weight and van der Waals interactions. Bromine’s larger atomic radius may improve binding to hydrophobic pockets in biological targets.
  • Spiro ring size : The 4.5 system (target) vs. 4.6 (CAS 1325305-60-9) alters ring puckering and conformational flexibility, as defined by Cremer-Pople coordinates .

Physicochemical Properties

  • Molecular weight : The target compound (473.35 g/mol) is heavier than simpler analogs due to the bromophenyl and benzoyl groups, which may influence solubility and bioavailability.

Q & A

Q. What validation criteria ensure reproducibility in analytical methods for this compound?

  • Recommendations :
  • Establish system suitability tests for HPLC (e.g., retention time ±0.2 min, peak symmetry >0.9).
  • Use certified reference materials (CRMs) for calibration.
  • Perform inter-laboratory comparisons to assess method robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Bromophenyl)-1-(4-fluorobenzoyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Reactant of Route 2
Reactant of Route 2
3-(4-Bromophenyl)-1-(4-fluorobenzoyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione

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